2,3,5,6-Tetradeuterio-4-(2,3,5,6-tetradeuteriopyridin-4-yl)pyridine
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Overview
Description
2,3,5,6-Tetradeuterio-4-(2,3,5,6-tetradeuteriopyridin-4-yl)pyridine, or 4-D4-pyridine, is a unique molecule that has been used in a variety of scientific research applications. It is a deuterated derivative of pyridine, an aromatic nitrogen-containing heterocyclic compound that is found in a variety of natural products. 4-D4-pyridine is a valuable tool for researchers due to its unique physical and chemical properties, which enable it to be used in a variety of experiments.
Scientific Research Applications
Chemical Synthesis and Catalysis
The synthesis and applications of complex pyridine derivatives, such as "2,3,5,6-Tetradeuterio-4-(2,3,5,6-tetradeuteriopyridin-4-yl)pyridine", play a crucial role in medicinal and pharmaceutical industries. These compounds are key precursors for developing various bioactive molecules due to their broader synthetic applications and bioavailability. The use of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in synthesizing pyranopyrimidine scaffolds, demonstrates the importance of these compounds in advancing synthetic methodologies (Parmar, Vala, & Patel, 2023).
Drug Development and Pharmacophore Design
Pyridine derivatives serve as crucial scaffolds in drug development, particularly in designing kinase inhibitors. These compounds are known for their selectivity and potency in inhibiting specific kinases responsible for proinflammatory cytokine release. Their ability to bind selectively and potently makes them valuable in pharmacophore design for therapeutic applications (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Biomedical Applications
The pyridine core is instrumental in the development of novel biomedical applications, including anticancer, antibacterial, and antiviral therapies. Pyridine-based Cu(II) complexes, for example, have shown excellent anticancer potency against various cancer cell lines, highlighting the therapeutic potential of pyridine derivatives in addressing critical health issues (Alshamrani, 2023).
Chemical Sensing and Environmental Monitoring
The versatility of pyridine derivatives extends to environmental monitoring and chemical sensing, where they are used as chemosensors for detecting various species. Their high affinity for ions and neutral species makes them highly effective in analytical chemistry applications for environmental, agricultural, and biological sample analyses (Abu-Taweel et al., 2022).
Mechanism of Action
Target of Action
It’s known that bipyridyl compounds often interact with various metal ions, forming coordination complexes .
Mode of Action
It’s known that bipyridyl compounds can form coordination polymers with transition metals . These polymers can exhibit various properties depending on the nature of the metal ion and the structure of the polymer .
Result of Action
Some studies suggest that bipyridyl compounds can exhibit cytotoxic effects . For instance, a study showed that 4,4’-bipyridyl had cytotoxic effects on normal human keratinocytes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the stability and activity of the compound .
properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-(2,3,5,6-tetradeuteriopyridin-4-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVTWFVJZLCBMC-PGRXLJNUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1C2=C(C(=NC(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
132125-39-4 |
Source
|
Record name | 132125-39-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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